N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide
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Overview
Description
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide is a complex organic compound that features a combination of benzodioxole, oxazole, and sulfinylacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of appropriate amino alcohols with carboxylic acids or their derivatives.
Coupling Reactions: The final step involves coupling the benzodioxole and oxazole intermediates through a suitable linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Similar Compounds
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfonyl)acetamide: A similar compound with a sulfonyl group instead of a sulfinyl group.
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)thio)acetamide: A similar compound with a thioether group instead of a sulfinyl group.
Uniqueness
The uniqueness of N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-methyl-2-(o-tolyl)oxazol-4-yl)methyl)sulfinyl)acetamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties
Properties
Molecular Formula |
C22H22N2O5S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfinyl]acetamide |
InChI |
InChI=1S/C22H22N2O5S/c1-14-5-3-4-6-17(14)22-24-18(15(2)29-22)11-30(26)12-21(25)23-10-16-7-8-19-20(9-16)28-13-27-19/h3-9H,10-13H2,1-2H3,(H,23,25) |
InChI Key |
QMZMZMPIVBCKJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CS(=O)CC(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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